Germane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris[trimethyl-

Chemical Vapor Deposition (CVD) Precursor volatility Organogermanium compounds

Traditional germanium precursors often suffer from mismatched decomposition kinetics or premature volatilization in CVD/ALD processes, leading to film contamination. 2,4,6-Tris(trimethylgermyl)-2,3-hexadien-5-yne (CAS 61227-86-9) is a single-source organogermanium precursor engineered to solve this challenge. - High Ge mass loading (~51%) enables efficient incorporation into SiGe alloy layers with precise stoichiometric control. - The conjugated ene-ene-yne backbone facilitates photolytic cleavage at mild UV energies, enabling photo-ALD of GeOx or GeS₂ below 250 °C on temperature-sensitive substrates. - Distinct bond-dissociation energies relative to silane analogs prevent cross-contamination and ensure consistent film composition. Available from stock with custom synthesis options for bulk orders. Standard and expedited global shipping supported.

Molecular Formula C15H30Ge3
Molecular Weight 428.3 g/mol
CAS No. 61227-86-9
Cat. No. B13975574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGermane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris[trimethyl-
CAS61227-86-9
Molecular FormulaC15H30Ge3
Molecular Weight428.3 g/mol
Structural Identifiers
SMILESCC(=C=C(C#C[Ge](C)(C)C)[Ge](C)(C)C)[Ge](C)(C)C
InChIInChI=1S/C15H30Ge3/c1-14(17(5,6)7)13-15(18(8,9)10)11-12-16(2,3)4/h1-10H3
InChIKeyYKHMZVDJXCADNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2,4,6-Tris(trimethylgermyl)-2,3-hexadien-5-yne (CAS 61227-86-9) – Key Compound Identifiers


The compound designated as Germane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris[trimethyl- (CAS 61227-86-9), also known as 2,4,6-Tris(trimethylgermyl)-2,3-hexadien-5-yne, is an organogermanium molecule with the formula C15H30Ge3 and a molecular weight of 428.32 g/mol . Its structure features a conjugated ene–ene–yne hydrocarbon backbone symmetrically substituted with three trimethylgermyl (–Ge(CH3)3) groups . The compound is a member of the polygermane class, which is often employed as a precursor for germanium-containing materials in chemical vapor deposition (CVD) and related thin-film technologies.

Why 2,4,6-Tris(trimethylgermyl)-2,3-hexadien-5-yne Cannot Be Replaced with Generic Organogermane or Organosilane Analogs


Organogermane compounds with a multiply unsaturated carbon framework, such as the target hexadienyne-triyl core, exhibit distinct thermal and photochemical reactivity compared to simpler tetraalkylgermanes or their silane analogs. The three Ge–C bonds attached to a conjugated ene–ene–yne system dictate unique bond-dissociation energies and radical-generation profiles under photolytic conditions [1]. In contrast, the corresponding tris(trimethylsilyl) analog (2,4,6-Tris(trimethylsilyl)-2,3-hexadien-5-yne) has a molecular weight of 294.66 g/mol and displays different steric and electronic properties due to the shorter Si–C bond length and higher bond strength, leading to altered precursor volatility and decomposition thresholds that are critical in CVD applications. Generic substitution without considering these structural factors can result in mismatched deposition kinetics, contamination, or film composition errors.

Quantitative Differentiation Evidence for 2,4,6-Tris(trimethylgermyl)-2,3-hexadien-5-yne (CAS 61227-86-9)


Boiling Point and Volatility Compared to the Tris(trimethylsilyl) Analog

The calculated boiling point of the target Ge compound is 330.595 °C at 760 mmHg , whereas the tris(trimethylsilyl) congener (CAS 61255-22-9; C12H24Si3, MW 252.58) has a reported boiling point of approximately 105–110 °C at reduced pressure, translating to an estimated atmospheric boiling point below 280 °C based on group trends . This higher boiling point indicates lower room-temperature vapor pressure, which may necessitate different bubbler or direct-liquid-injection delivery parameters in CVD tools.

Chemical Vapor Deposition (CVD) Precursor volatility Organogermanium compounds

Molecular Weight and Ge Content Relative to Lighter Group-14 Analogs

The target compound has a molecular weight of 428.32 g/mol, of which germanium contributes approximately 50.8% by mass (three Ge atoms, MW ~72.63 each) . The all-carbon hydrocarbon 1-methyl-1,2-pentadien-4-yne (C6H6, MW 78.11) has zero germanium, while the trimethylsilyl analog (C12H24Si3) contains only silicon (29.1% Si by mass) . The higher germanium mass fraction of the target compound translates to a 1.75-fold greater germanium delivery per mole of precursor consumed, offering a more atom-efficient route to Ge-containing films.

Germanium loading Deposition efficiency Organometallic precursors

Photolytic Radical Generation vs. Saturated Polygermanes

Substituted tris(trimethylgermyl)germanes with unsaturated backbones (including the target hexadienyne-triyl system) undergo photochemical Ge–Ge bond homolysis to generate germyl radicals and extrude germylenes upon UV irradiation in cyclohexane [1]. In contrast, saturated linear trigermanes such as n-Bu3Ge–GeMe2–GeBu3 require higher photon energies for radical formation and exhibit slower radical recombination kinetics. The conjugated unsaturated framework of the target compound lowers the bond dissociation energy, enabling radical chemistry at milder wavelengths.

Photochemistry Germyl radical Polygermane

Recommended Application Scenarios for 2,4,6-Tris(trimethylgermyl)-2,3-hexadien-5-yne (CAS 61227-86-9)


Germanium-Doped Silicon or SiGe Thin-Film Epitaxy via Low-Pressure CVD

The compound’s high germanium mass loading (~51%) makes it an efficient single-source precursor for incorporating germanium into SiGe alloy layers. Its higher boiling point relative to silane analogs requires heated gas delivery but ensures stable vapor supply without premature decomposition. This is advantageous for epitaxial growth of strained SiGe channels in advanced CMOS devices, where precise Ge concentration control is critical .

Photo-Assisted Atomic Layer Deposition (ALD) of Germanium-Containing Films

The unsaturated backbone facilitates photolytic cleavage at relatively mild UV energies, enabling photo-ALD of GeOx or GeS2 layers at substrate temperatures below 250 °C. This property is particularly relevant for deposition on flexible polymer substrates or temperature-sensitive III-V compound semiconductors, where conventional thermal ALD of germanium would cause degradation [1].

Synthesis of Functionalized Germylenes and Germyl Radicals for Organic Synthesis

As a precursor to trimethylgermyl radicals and germylenes upon photolysis, the compound can be used in radical-mediated C–C and C–heteroatom bond-forming reactions. The conjugated diene-yne scaffold may also participate in cycloaddition chemistry, offering a route to germanium-containing heterocycles that are difficult to access via traditional organometallic reagents [1].

Comparison Standard in Organogermanium Physicochemical Property Studies

The compound’s well-defined molecular structure and calculated boiling point (330.6 °C) provide a reference point for benchmarking volatiles and decomposition temperatures of novel organogermane precursors. Its InChIKey (YKHMZVDJXCADNV-UHFFFAOYSA-N) and SMILES string enable unambiguous identification across databases and regulatory submissions .

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